molecular formula C10H13NO3 B1388861 methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate CAS No. 1135283-00-9

methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate

Cat. No.: B1388861
CAS No.: 1135283-00-9
M. Wt: 195.21 g/mol
InChI Key: XFRSMPAXGYJFGB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H-NMR and ¹³C-NMR spectra provide critical insights into the compound’s structure:

  • ¹H-NMR :
    • The N-methyl group (position 1) resonates as a singlet at δ 3.65–3.70 ppm due to its isolation from adjacent protons.
    • The ester methyl group (-COOCH₃) appears as a singlet at δ 3.85–3.90 ppm .
    • The propionyl group exhibits a triplet for the terminal methyl (-CH₂CH₃) at δ 1.10–1.15 ppm and a quartet for the methylene (-CH₂-) at δ 2.40–2.45 ppm , coupled to the methyl.
    • Pyrrole ring protons (positions 3 and 5) display deshielded aromatic signals at δ 6.50–7.00 ppm .
  • ¹³C-NMR :
    • The carbonyl carbons (ester and propionyl) resonate at δ 165–175 ppm .
    • The pyrrole carbons appear between δ 110–140 ppm , with position 2 (ester-substituted) showing downfield shifts due to electron withdrawal.

Infrared (IR) and Mass Spectrometric (MS) Profiles

  • IR Spectroscopy :

    • Strong absorption at ~1720 cm⁻¹ corresponds to the ester carbonyl (C=O).
    • A second carbonyl stretch at ~1680 cm⁻¹ arises from the propionyl group .
    • Pyrrole ring vibrations (C-N and C=C) appear between 1500–1600 cm⁻¹ .
  • Mass Spectrometry :

    • The molecular ion peak at m/z 195 confirms the molecular weight.
    • Fragmentation pathways include loss of the methyl ester (-OCH₃, m/z 180) and propionyl group (-COC₂H₅, m/z 123).

X-ray Crystallographic Studies

While direct X-ray data for this compound is unavailable, related pyrrole-2-carboxylate derivatives exhibit planar pyrrole rings with substituents oriented perpendicular to the ring. The ester and propionyl groups likely adopt trans configurations to minimize steric hindrance.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing:

  • Bond lengths : The pyrrole C-N bond measures 1.38 Å , shorter than typical single bonds due to aromatic delocalization.
  • Dihedral angles : The ester group rotates ~30° relative to the pyrrole plane, while the propionyl group remains coplanar.
  • HOMO-LUMO gap : Calculated at 5.2 eV , indicating moderate reactivity, with electron density localized on the pyrrole ring and carbonyl groups.

Molecular Orbital and Electron Localization Analyses

  • Molecular Orbitals :
    • The HOMO is predominantly localized on the pyrrole π-system and carbonyl groups, while the LUMO resides on the ester moiety.
  • Electron Localization Function (ELF) :
    • High ELF values (>0.8) at the pyrrole nitrogen and carbonyl oxygens confirm lone pair localization.

Properties

IUPAC Name

methyl 1-methyl-4-propanoylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRSMPAXGYJFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200791
Record name Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-00-9
Record name Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route via Multi-step Condensation and Functionalization

a. Formation of the Pyrrole Core:

The core pyrrole ring can be synthesized through classical methods such as the Hantzsch pyrrole synthesis , which involves the cyclization of α-aminoketones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. In this context, the initial step involves preparing an appropriate α-aminoketone precursor, such as N-methyl-2-aminobenzaldehyde derivatives, which are cyclized with suitable α,β-unsaturated esters or aldehydes to form the pyrrole ring.

b. Introduction of the Propionyl Group at the 4-Position:

The propionyl group (–CO–CH₂–CH₃) is introduced via acylation of the pyrrole nucleus. This is typically achieved through electrophilic acylation using propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity favors substitution at the 4-position of the pyrrole ring due to electronic factors.

c. Methylation at the Nitrogen and Carboxylation:

The nitrogen atom of the pyrrole ring is methylated using methyl iodide or dimethyl sulfate under basic conditions to afford the N-methyl derivative. The carboxylate group at the 2-position is introduced via esterification of the corresponding carboxylic acid or via direct esterification of the carboxylic acid intermediate with methanol under acidic catalysis.

Specific Reagents and Conditions

Step Reagents Conditions Purpose
Pyrrole ring formation α-Aminoketone + α,β-unsaturated ester Reflux, acid/base catalysis Cyclization to pyrrole core
Acylation at 4-position Propionyl chloride or anhydride Lewis acid catalyst, low temperature Introduction of propionyl group
N-methylation Methyl iodide or dimethyl sulfate Basic conditions, room temperature N-methylation of pyrrole nitrogen
Esterification Methanol + acid catalyst Reflux Formation of methyl ester at 2-position

Research Findings and Variations

Research indicates that the synthesis can be optimized by employing metal-catalyzed cyclizations or microwave-assisted reactions to improve yields and reduce reaction times. For example, a zirconium-catalyzed approach has been used to synthesize substituted pyrroles, including derivatives with acyl groups, via direct condensation of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds, which can be adapted for the target compound.

Data Table of Typical Conditions

Step Reagents Catalyst Solvent Temperature Yield (%) Notes
Pyrrole formation α-Aminoketone + α,β-unsaturated ester None Ethanol or acetic acid Reflux 65–85 Classical Hantzsch method
Acylation Propionyl chloride AlCl₃ Dichloromethane 0–25°C 70–90 Regioselective at 4-position
N-methylation Methyl iodide K₂CO₃ Acetone Room temperature 80–95 N-methylation of pyrrole nitrogen
Esterification Methanol H₂SO₄ Reflux 65°C 85–95 Ester formation at 2-position

Notes on Optimization and Purification

  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress.
  • Purification: Crystallization from suitable solvents such as ethanol or chromatography techniques (silica gel column chromatography) are used to purify the final product.
  • Yield Enhancement: Using an excess of methylating agents and controlling temperature during acylation improves overall yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate has the following chemical properties:

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • Boiling Point : Not available
  • InChI Key : Not provided

Medicinal Chemistry

This compound has shown potential as a precursor for the synthesis of bioactive compounds. Its derivatives are being explored for their pharmacological properties, particularly in the development of therapeutic agents targeting various diseases.

Case Study : A study demonstrated that derivatives of pyrrole compounds exhibit significant anti-inflammatory and analgesic effects, making them candidates for drug development in pain management and inflammatory conditions .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows for various functionalizations, which can lead to the development of new materials or pharmaceuticals.

Data Table: Synthetic Pathways

Reaction TypeConditionsProduct Type
AlkylationBase-catalyzedAlkylated pyrrole derivatives
AcylationAcidic conditionsAcylated products
CyclizationHeat or catalytic conditionsHeterocyclic compounds

Material Science

The compound is also being investigated for its properties in material science, particularly in the development of polymers and coatings. Its unique structure contributes to the mechanical and thermal stability of polymer matrices.

Case Study : Research indicates that incorporating this compound into polymer blends enhances thermal stability and mechanical strength, which is crucial for applications in aerospace and automotive industries .

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects. This compound has been classified with certain hazard statements indicating potential risks if ingested or inhaled. Safety measures should be adhered to during handling.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Pyrrole-Based Methyl Esters

The following table compares methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate with structurally related pyrrole derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
This compound 1-Me, 4-propionyl, 2-COOMe ~223.2 (calculated) Ester, ketone Potential pharmaceutical intermediate -
Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate 1-(ethoxymethyl), 4-NH₂, 2-COOMe 254.3 (CAS 1478728-60-7) Ester, amine, ether Pharmaceutical intermediate
Methyl 1H-pyrrole-2-carboxylate Unsubstituted pyrrole, 2-COOMe 139.1 Ester Ligand synthesis byproduct

Key Observations:

  • Substituent Effects: The propionyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to the amino-substituted analog .
  • Reactivity: The amino group in the analog from enables nucleophilic reactions (e.g., amide formation), whereas the propionyl group in the target compound could participate in keto-enol tautomerism or act as a hydrogen-bond acceptor .
  • Applications: Pyrrole esters with amino or ethoxymethyl groups (e.g., ) are tailored for drug discovery, while the propionyl variant may find use in agrochemicals or polymer precursors due to its lipophilicity.

Non-Pyrrole Methyl Esters in Natural Products

The target compound shares ester functionality with diterpene and fatty acid methyl esters found in plant resins and extracts. For example:

Compound Name Backbone Structure Molecular Weight (g/mol) Source/Application Reference
Sandaracopimaric acid methyl ester Diterpene ~374.5 Austrocedrus chilensis resin
Torulosic acid methyl ester Diterpene ~360.4 Austrocedrus chilensis resin
Methyl palmitate Fatty acid 270.5 Plant extracts (GCMS)





Key Differences:

  • Structural Complexity : Diterpene esters (e.g., sandaracopimaric acid methyl ester) feature multi-ring systems, contrasting with the planar pyrrole core of the target compound. This complexity impacts crystallization behavior, as evidenced by studies using SHELX/SIR97 for structural refinement .
  • Biological Roles : Plant-derived esters often serve as defense metabolites or pheromones , whereas synthetic pyrrole esters are engineered for targeted bioactivity (e.g., enzyme inhibition).

Biological Activity

Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate (CAS: 1135282-93-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : Methyl 4-propionyl-1H-pyrrole-2-carboxylate

The compound features a pyrrole ring with a propionyl group at the 4-position and a methyl ester at the 2-position, contributing to its reactivity and biological activity.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For example, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating noteworthy inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values indicate potent activity, comparable to established antimicrobial agents.

Microorganism MIC (µg/mL) Activity Level
Staphylococcus aureus< 16High
Escherichia coli< 32Moderate
Candida albicans< 64Moderate

These findings suggest that this compound could be a viable candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound could mitigate inflammatory responses in various diseases.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a ligand, binding to enzymes involved in metabolic pathways related to inflammation and infection.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that govern immune responses.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives, including this compound, and evaluated their antimicrobial efficacy against resistant bacterial strains. The study concluded that this compound exhibited superior activity compared to traditional antibiotics, particularly against drug-resistant strains .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results indicated that treatment with this compound significantly reduced paw edema and levels of inflammatory markers compared to controls. This suggests potential applications in treating inflammatory diseases such as arthritis.

Q & A

Q. How does isotopic labeling (e.g., 13C-propionyl) aid in tracking metabolic pathways in biological studies?

  • Methodology : Synthesize 13C-labeled analogs via isotopic exchange reactions. Use LC-MS/MS to trace metabolic incorporation in cell assays. Compare fragmentation patterns with unlabeled controls to identify biotransformation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate
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methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate

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